2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide is a complex organic compound that features a combination of benzodioxole, benzyl, and fluorobenzo[d]thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized by reacting 5-bromo-benzo[d][1,3]dioxole with appropriate reagents such as PdCl2, xantphos, and Cs2CO3 in 1,4-dioxane at 130°C.
Formation of Benzyl Intermediate: The benzyl moiety can be introduced by reacting ethyl bromoacetate with NaH in DMF at 50°C for 2 hours.
Formation of Fluorobenzo[d]thiazole Intermediate: The fluorobenzo[d]thiazole moiety can be synthesized by reacting fused heteroaryl halides with PdCl2, xantphos, and Cs2CO3 in toluene under reflux for 24 hours.
Coupling of Intermediates: The final step involves coupling the benzodioxole, benzyl, and fluorobenzo[d]thiazole intermediates using Pd2(dba)3, BINAP, and Cs2CO3 in toluene under reflux for 24 hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) in the presence of a base.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base such as NaOH or KOH.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzodioxole or thiazole moieties, while reduction may result in reduced forms of these moieties .
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cell lines.
Biological Studies: It can be used to study the effects of various chemical modifications on biological activity, providing insights into structure-activity relationships.
Chemical Biology: The compound can serve as a tool for probing biological pathways and molecular targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . The compound may target microtubules and tubulin, leading to the disruption of microtubule assembly and cell division .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
Thiazole Derivatives: Compounds containing the thiazole ring have diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide is unique due to its combination of benzodioxole, benzyl, and fluorobenzo[d]thiazole moieties, which contribute to its distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O3S/c24-17-7-8-18-21(12-17)30-23(25-18)26(13-15-4-2-1-3-5-15)22(27)11-16-6-9-19-20(10-16)29-14-28-19/h1-10,12H,11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQHQBZFJVSHQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)N(CC3=CC=CC=C3)C4=NC5=C(S4)C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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